molecular formula C21H13Cl2N5O2S B4111649 5-?(2,?4-?Dichlorophenyl)?-?N-?[4-?(3-?methyl-?1,?2,?4-?triazolo[3,?4-?b]?[1,?3,?4]?thiadiazol-?6-?yl)?phenyl]?-2-?furancarboxamide

5-?(2,?4-?Dichlorophenyl)?-?N-?[4-?(3-?methyl-?1,?2,?4-?triazolo[3,?4-?b]?[1,?3,?4]?thiadiazol-?6-?yl)?phenyl]?-2-?furancarboxamide

Cat. No.: B4111649
M. Wt: 470.3 g/mol
InChI Key: YJOYTQQCKRNIPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-?(2,?4-?Dichlorophenyl)?-?N-?[4-?(3-?methyl-?1,?2,?4-?triazolo[3,?4-?b]?[1,?3,?4]?thiadiazol-?6-?yl)?phenyl]?-2-?furancarboxamide is a complex organic compound that has garnered significant interest in scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a dichlorophenyl group, a triazolothiadiazole moiety, and a furamide group, making it a subject of study in various fields such as medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-?(2,?4-?Dichlorophenyl)?-?N-?[4-?(3-?methyl-?1,?2,?4-?triazolo[3,?4-?b]?[1,?3,?4]?thiadiazol-?6-?yl)?phenyl]?-2-?furancarboxamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Triazolothiadiazole Core: This step involves the cyclization of appropriate hydrazine derivatives with thiocarbonyl compounds under acidic or basic conditions to form the triazolothiadiazole ring.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced through electrophilic aromatic substitution reactions, often using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Coupling with the Furamide Group: The final step involves the coupling of the triazolothiadiazole intermediate with a furamide derivative, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

5-?(2,?4-?Dichlorophenyl)?-?N-?[4-?(3-?methyl-?1,?2,?4-?triazolo[3,?4-?b]?[1,?3,?4]?thiadiazol-?6-?yl)?phenyl]?-2-?furancarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents (e.g., thionyl chloride), nucleophiles (e.g., amines, alcohols)

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

5-?(2,?4-?Dichlorophenyl)?-?N-?[4-?(3-?methyl-?1,?2,?4-?triazolo[3,?4-?b]?[1,?3,?4]?thiadiazol-?6-?yl)?phenyl]?-2-?furancarboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-?(2,?4-?Dichlorophenyl)?-?N-?[4-?(3-?methyl-?1,?2,?4-?triazolo[3,?4-?b]?[1,?3,?4]?thiadiazol-?6-?yl)?phenyl]?-2-?furancarboxamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit enzymes like shikimate dehydrogenase, disrupting essential metabolic pathways in pathogens . The compound’s structure allows it to bind to active sites of enzymes, thereby inhibiting their function and exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-?(2,?4-?Dichlorophenyl)?-?N-?[4-?(3-?methyl-?1,?2,?4-?triazolo[3,?4-?b]?[1,?3,?4]?thiadiazol-?6-?yl)?phenyl]?-2-?furancarboxamide apart is its combination of functional groups, which imparts unique chemical and biological properties. The presence of both the dichlorophenyl and triazolothiadiazole moieties allows for diverse interactions with biological targets, making it a versatile compound in scientific research.

Properties

IUPAC Name

5-(2,4-dichlorophenyl)-N-[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13Cl2N5O2S/c1-11-25-26-21-28(11)27-20(31-21)12-2-5-14(6-3-12)24-19(29)18-9-8-17(30-18)15-7-4-13(22)10-16(15)23/h2-10H,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJOYTQQCKRNIPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)C5=C(C=C(C=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13Cl2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-?(2,?4-?Dichlorophenyl)?-?N-?[4-?(3-?methyl-?1,?2,?4-?triazolo[3,?4-?b]?[1,?3,?4]?thiadiazol-?6-?yl)?phenyl]?-2-?furancarboxamide
Reactant of Route 2
Reactant of Route 2
5-?(2,?4-?Dichlorophenyl)?-?N-?[4-?(3-?methyl-?1,?2,?4-?triazolo[3,?4-?b]?[1,?3,?4]?thiadiazol-?6-?yl)?phenyl]?-2-?furancarboxamide
Reactant of Route 3
Reactant of Route 3
5-?(2,?4-?Dichlorophenyl)?-?N-?[4-?(3-?methyl-?1,?2,?4-?triazolo[3,?4-?b]?[1,?3,?4]?thiadiazol-?6-?yl)?phenyl]?-2-?furancarboxamide
Reactant of Route 4
Reactant of Route 4
5-?(2,?4-?Dichlorophenyl)?-?N-?[4-?(3-?methyl-?1,?2,?4-?triazolo[3,?4-?b]?[1,?3,?4]?thiadiazol-?6-?yl)?phenyl]?-2-?furancarboxamide
Reactant of Route 5
Reactant of Route 5
5-?(2,?4-?Dichlorophenyl)?-?N-?[4-?(3-?methyl-?1,?2,?4-?triazolo[3,?4-?b]?[1,?3,?4]?thiadiazol-?6-?yl)?phenyl]?-2-?furancarboxamide
Reactant of Route 6
Reactant of Route 6
5-?(2,?4-?Dichlorophenyl)?-?N-?[4-?(3-?methyl-?1,?2,?4-?triazolo[3,?4-?b]?[1,?3,?4]?thiadiazol-?6-?yl)?phenyl]?-2-?furancarboxamide

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